Acetamidotetramethylrhodamine is derived from the reaction of several precursor chemicals, including pyronin Y and other reagents. It falls under the category of fluorescent dyes, specifically rhodamine derivatives, which are widely utilized in biological imaging and diagnostic applications due to their ability to emit light upon excitation.
The synthesis of acetamidotetramethylrhodamine involves several steps that typically include the following:
Acetamidotetramethylrhodamine features a unique molecular structure characterized by:
The InChI Key for acetamidotetramethylrhodamine is GXOCAICLOJUEBX-UHFFFAOYSA-N, and its structural formula can be represented using SMILES notation as CC(=O)N=C1C=CC(=C2C3=C(C=C(C=C3)N(C)C)OC4=C2C=CC(=C4)N(C)C)C(=C1)C(=O)O.
Acetamidotetramethylrhodamine participates in various chemical reactions, including:
These reactions are crucial for modifying the compound's properties for specific applications in research and diagnostics .
The mechanism of action of acetamidotetramethylrhodamine primarily revolves around its fluorescence characteristics:
Acetamidotetramethylrhodamine exhibits several notable physical and chemical properties:
Acetamidotetramethylrhodamine has numerous scientific applications:
Its versatility makes it an essential tool in both academic research and clinical diagnostics .
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: